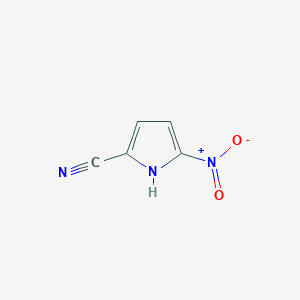

5-Nitro-1H-pyrrole-2-carbonitrile

描述

Significance of Nitrated Pyrrole (B145914) Derivatives in Modern Chemical Research

Nitrated pyrrole derivatives, including 5-Nitro-1H-pyrrole-2-carbonitrile, are of considerable importance in contemporary chemical research. The presence of both a nitro and a cyano group on the pyrrole ring enhances its reactivity, making it a crucial component in the synthesis of a variety of heterocyclic compounds. chemimpex.com Researchers utilize these derivatives in the development of agrochemicals, dyes, and notably, in the creation of novel drug candidates for treating conditions such as cancer and inflammation. chemimpex.commdpi.com The unique structure of these compounds allows for diverse functionalization, rendering them valuable intermediates for constructing more complex molecules. chemimpex.com Their stability under various reaction conditions is another attractive feature for synthetic chemists. chemimpex.com

Historical Context and Evolution of Pyrrole Chemistry with Nitrile Functionality

The history of pyrrole chemistry dates back to the 19th century, with the Paal-Knorr synthesis, a reaction of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines, being a foundational method for creating the pyrrole ring. ekb.egresearchgate.net The introduction of a nitrile group to the pyrrole scaffold has expanded the synthetic utility of this heterocyclic system. Over the years, numerous methods have been developed to synthesize pyrroles with nitrile functionality. For instance, the reaction of α-halocarbonyl compounds with compounds containing an active methylene (B1212753) group and ammonia derivatives can yield 2-aminopyrroles, which can be precursors to pyrrole carbonitriles. ekb.eg More recent advancements include copper-catalyzed multicomponent reactions of N,N-disubstituted formamides, TMSCN, and alkenes or alkynes to produce polysubstituted pyrrole-2-carbonitriles. nih.gov These developments highlight the continuous evolution of synthetic strategies to access this important class of compounds.

Position of this compound within the Broader Field of Heterocyclic Compounds

This compound holds a significant position within the vast field of heterocyclic compounds. Pyrrole itself is a fundamental five-membered aromatic heterocycle that forms the core of many vital biological molecules like heme and chlorophyll. researchgate.net The introduction of electron-withdrawing groups like the nitro and nitrile moieties in this compound significantly influences its chemical properties and reactivity. chemimpex.com This makes it a versatile building block for synthesizing a wide array of more complex heterocyclic systems. chemimpex.com Its applications span from pharmaceutical development, where it acts as an intermediate for anti-inflammatory and anti-cancer agents, to materials science, where it is used in creating advanced polymers and coatings due to its electronic properties. chemimpex.com

Overview of Research Trajectories for this compound

Research concerning this compound has progressed along several key trajectories, focusing on its synthesis, understanding its reactivity, and exploring the therapeutic potential of its derivatives.

The synthesis of pyrrole derivatives, including those with nitro and carbonitrile functionalities, has been a subject of extensive research. A common strategy for introducing a nitro group is through the nitration of a pyrrole precursor. For example, 5-nitro-1H-pyrrole-2-carbaldehyde can be synthesized from 2-formyl-1H-pyrrole using nitric acid and acetic anhydride (B1165640). chemsrc.com This aldehyde can then potentially be converted to the corresponding nitrile.

Modern synthetic methods have focused on developing more efficient and versatile routes. These include:

Multicomponent Reactions: Four-component reactions involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines have been utilized to construct the pyrrole ring. researchgate.net

Copper-Catalyzed Couplings: A copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides an efficient route to polysubstituted pyrroles. acs.org

Tandem Reactions: A tandem reaction involving Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation of gem-diactivated acrylonitriles with TMSCN has been developed to synthesize polyfunctionalized pyrroles. organic-chemistry.org

Cyclocondensation Reactions: The cyclocondensation of enones with aminoacetonitrile (B1212223) can lead to 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently oxidized to form 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov

These advancements offer chemists a range of tools to access this compound and its analogues with varied substitution patterns.

Understanding the mechanisms of reactions involving pyrrole carbonitriles is crucial for optimizing reaction conditions and designing new synthetic transformations. For instance, in the copper-catalyzed synthesis of pyrrole-2-carbonitriles from formamides, the proposed mechanism involves the initial generation of an α-aminonitrile, which then releases HCN to form an azomethine ylide intermediate. This ylide undergoes a [3+2] cycloaddition with an alkene or alkyne to form the pyrrole ring. nih.gov

In the tandem synthesis of polyfunctionalized pyrroles, the reaction proceeds through the generation of a vic-dinitrile intermediate via Michael addition, followed by a cyanide-mediated nitrile-to-nitrile cyclocondensation. organic-chemistry.org The study of these mechanisms often involves a combination of experimental evidence, such as the isolation of intermediates, and computational methods like density functional theory (DFT) calculations. acs.org

A significant area of research is the exploration of the structure-activity relationships (SAR) of analogues of this compound. By systematically modifying the substituents on the pyrrole ring, researchers can investigate how these changes affect the biological activity of the compounds.

For example, a study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists demonstrated that introducing various substituents on an aniline (B41778) ring attached to the pyrrole core significantly influenced their activity. nih.gov This research led to the identification of compounds with potent activity, comparable to known STING agonists. nih.gov Such SAR studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity. mdpi.comnih.gov The pyrrole scaffold itself is a well-established pharmacophore, and the addition of the nitro and carbonitrile groups provides unique electronic and steric properties that can be fine-tuned to optimize interactions with biological targets. nih.gov

Applications in Medicinal Chemistry and Agrochemical Science

The pyrrole skeleton is a foundational structure in numerous biologically active natural products and pharmaceutical agents. researchgate.net The introduction of nitro and cyano groups, as seen in this compound, enhances the molecule's reactivity, making it a crucial intermediate in the development of novel therapeutics and agrochemicals. chemimpex.com

Medicinal Chemistry

In pharmaceutical development, this compound serves as a key synthon for a variety of heterocyclic compounds. chemimpex.com It is particularly noted for its role as an intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents. chemimpex.com The unique structure of nitropyrrole derivatives allows for diverse functionalization, enabling the creation of new drug candidates designed to target specific biological pathways. chemimpex.com For instance, the pyrrole ring system is a component of many marketed drugs with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.org The synthesis of complex, biologically active molecules often involves the reduction of a nitro group to an amino group, which can then be further modified. rsc.org This makes nitropyrrole intermediates like this compound highly valuable in medicinal chemistry research programs.

Agrochemical Science

The utility of this compound extends to the agrochemical industry, where it is employed in the formulation of effective pesticides and herbicides. chemimpex.comindofinechemical.com The goal of this research is to improve crop protection and yield. chemimpex.com The development of new insecticidal agents is a key area of focus. Studies on related pyrrole carbonitrile derivatives have shown significant toxicological effects against major agricultural pests, such as the cotton leafworm (Spodoptera littoralis). nih.gov Researchers synthesize and test various derivatives, demonstrating the potential for this class of compounds to form the basis of new, potent insecticidal agents. nih.gov

The following table summarizes the insecticidal activity of several pyrrole derivatives, highlighting the potential of this chemical class in agrochemical applications.

| Compound Name | Target Pest | Activity Metric | Value (ppm) |

| 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide (7a) | Spodoptera littoralis | LC50 | 0.1306 |

| 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate (6a) | Spodoptera littoralis | LC50 | 0.5707 |

| 2-{2-[(3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamide (8c) | Spodoptera littoralis | LC50 | 0.9442 |

| 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile (4c) | Spodoptera littoralis | LC50 | 5.883 |

| Data sourced from a study on new pyrrole derivatives as prospective insecticidal agents. nih.gov |

Contributions to Materials Science and Advanced Functional Systems

The distinct electronic characteristics of this compound make it a valuable compound in the field of materials science. chemimpex.com Its structure is utilized in the creation of advanced functional materials, including specialized polymers and coatings. chemimpex.com The presence of the electron-withdrawing nitro and cyano groups significantly influences the molecule's properties, which can be harnessed in the design of novel materials. chemimpex.com

Pyrrole derivatives, in general, are known components of polymers and dyes, such as indigoid dyes. researchgate.net The ability of this compound to undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, allows for its integration into larger, complex molecular structures, facilitating the development of new materials with tailored properties. chemimpex.com The stability of the compound under a range of conditions further enhances its utility for researchers aiming to streamline synthetic processes in materials development. chemimpex.com

Theoretical and Computational Chemistry Approaches to this compound

Theoretical and computational chemistry provides significant insights into the properties of molecules like this compound. Such studies are crucial for understanding the stability, reactivity, and potential applications of energetic materials. researchgate.net

A computational study focusing on a series of nitro-derivatives of pyrrole was conducted to evaluate their potential as high-energy-density compounds. researchgate.net In this research, the hydrogen atoms on the pyrrole ring were theoretically replaced with nitro groups to design new molecules. researchgate.net Key properties were calculated to assess their viability.

Key Computational Analyses:

Enthalpy of Formation: This value helps determine the energy content of a molecule.

Detonation Properties: The detonation velocity (D) and detonation pressure (P) are key performance indicators for energetic materials. These were calculated using the Kamlet-Jacobs equation. researchgate.net

The results of these computational studies indicated that many of the designed nitropyrrole molecules possess sufficient thermodynamic and kinetic stability to be considered for practical applications. researchgate.net The research identified several multi-nitrated pyrroles as potential high-energy-density molecules based on their excellent stability and detonation properties. researchgate.net This type of theoretical work is fundamental in guiding the synthesis and experimental validation of new advanced materials derived from nitropyrroles.

The table below presents data from computational studies on nitropyrrole derivatives, illustrating the focus of theoretical investigations in this area.

| Compound Class | Computational Method | Properties Calculated | Significance |

| Nitro-derivatives of pyrrole | Density Functional Theory | Enthalpy of formation, Bond Dissociation Energy, Bond Order | To investigate thermodynamic and kinetic stability. researchgate.net |

| Nitro-derivatives of pyrrole | Kamlet-Jacobs equation | Detonation velocity (D), Detonation pressure (P) | To evaluate potential as high-energy-density materials. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-nitro-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVCRSWBCOBPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614258 | |

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67903-53-1 | |

| Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1h Pyrrole 2 Carbonitrile and Its Derivatives

Direct Synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile

The direct synthesis of this compound has been achieved through two primary methods: the dehydration of the corresponding aldoxime and the direct nitration of the parent pyrrole (B145914) carbonitrile.

Dehydration of Corresponding Aldoximes in Pyrrole Series

A key method for the synthesis of 2-pyrrolecarbonitriles, including the precursor to the nitro-substituted target compound, involves the dehydration of the corresponding aldoximes. cdnsciencepub.comcdnsciencepub.com Specifically, 2-pyrrolecarboxaldehyde oxime can be effectively converted to 2-pyrrolecarbonitrile. cdnsciencepub.com While Fischer and Orth previously reported the formation of 5-acetyl-2-pyrrolecarbonitrile when heating the oxime with acetic anhydride (B1165640) and sodium acetate, subsequent research demonstrated that using acetic anhydride alone provides a good yield of the desired 2-pyrrolecarbonitrile. cdnsciencepub.com This nitrile can then be subjected to nitration to yield this compound. The oxime precursor, 1H-pyrrole-2-carboxaldehyde oxime, is synthesized by reacting 1H-pyrrole-2-carboxaldehyde with hydroxylamine. ontosight.ai

Table 1: Dehydration of 2-Pyrrolecarboxaldehyde Oxime

| Starting Material | Reagent | Product | Notes |

| 2-Pyrrolecarboxaldehyde oxime | Acetic anhydride | 2-Pyrrolecarbonitrile | Good yield reported. cdnsciencepub.com |

| 2-Pyrrolecarboxaldehyde oxime | Acetic anhydride, Sodium acetate | 5-Acetyl-2-pyrrolecarbonitrile | Undesired side product. cdnsciencepub.com |

Nitration of 2-Pyrrolecarbonitrile

The nitration of 2-pyrrolecarbonitrile is a direct route to obtaining nitro-substituted isomers. cdnsciencepub.comcdnsciencepub.com The reaction, when performed with "acetyl nitrate" (fuming nitric acid in acetic anhydride) at 0-10°C, yields a mixture of the 4- and 5-nitro isomers. cdnsciencepub.com The cyano group in the 2-position of the pyrrole ring directs the incoming nitro group to both the 4- and 5-positions. cdnsciencepub.comcdnsciencepub.com This is in contrast to the benzene (B151609) series where the cyano group is more strongly meta-directing. cdnsciencepub.com In the pyrrole system, the activating effect of the heteroatom competes with the directing effect of the cyano group. cdnsciencepub.com The 5-nitro-2-pyrrolecarbonitrile isomer is noted to be quite acidic due to the presence of two strongly electron-withdrawing groups on the pyrrole ring. cdnsciencepub.com

Table 2: Nitration of 2-Pyrrolecarbonitrile

| Starting Material | Nitrating Agent | Products | Isomer Ratio (4-nitro:5-nitro) |

| 2-Pyrrolecarbonitrile | Fuming nitric acid, Acetic anhydride | 4-Nitro-1H-pyrrole-2-carbonitrile and this compound | ~40% 4-nitro isomer. cdnsciencepub.com |

Multicomponent Reaction (MCR) Approaches to Pyrrole Carbonitriles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrroles, including those bearing a carbonitrile group. bohrium.com These one-pot reactions allow for the construction of complex molecules from simple, readily available starting materials. bohrium.comnih.gov

Iron(III) Chloride Catalyzed Four-Component Couplings

A notable MCR for the synthesis of functionalized pyrroles is the iron(III) chloride-catalyzed four-component coupling of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes. nih.gov This method provides a direct and simple route to highly substituted pyrroles in moderate to very good yields without the need for an inert atmosphere. nih.gov The reaction proceeds via a one-pot tandem sequence. nih.gov While this specific reaction directly producing this compound is not detailed, the versatility of this approach suggests its potential for creating a variety of substituted pyrroles. Iron(III) chloride has also been utilized in a three-component coupling of nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines to synthesize N-aryl pyrroles. tandfonline.com

Three-Component Reactions with Malononitrile (B47326) and Pyrrole-2,3-diones

Three-component reactions involving malononitrile and 1H-pyrrole-2,3-diones have been developed to synthesize various spiro-heterocyclic systems containing a pyrrole moiety. pleiades.onlineresearchgate.net For instance, the base-catalyzed condensation of ethyl 4,5-dioxo-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and phthalhydrazide (B32825) yields substituted spiro[pyrazolo[1,2-b]phthalazine-1,3′-pyrrole] derivatives. pleiades.online Similarly, the reaction of 5-phenyl-1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones in the presence of triethylamine (B128534) affords substituted 6-amino-5-cyano-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. researchgate.net Another study reports a substituent-dependent divergent synthesis where acylethynylpyrroles react with malononitrile to produce 2-(3-amino-2,4-dicyanophenyl)pyrroles, among other products. nih.gov

Catalyst-Free Protocols for Polysubstituted Nitropyrrole Derivatives

Recent advancements have led to the development of catalyst-free methods for the synthesis of polysubstituted pyrroles. One such approach involves a three-component reaction of nitroepoxides, amines, and malononitrile. rsc.org This method provides access to 2-amino-3-cyano pyrroles. rsc.org Another catalyst-free, one-pot three-component synthesis utilizes nitroepoxides and thiourea (B124793) (formed in situ from an amine and an isothiocyanate) to produce 2-iminothiazoles, showcasing the utility of nitroepoxides as versatile building blocks. nih.gov These catalyst-free methods offer a more environmentally benign alternative for the synthesis of complex heterocyclic compounds. nih.govccspublishing.org.cn

Ultrasound-Assisted and Microwave-Assisted Syntheses

Modern synthetic techniques such as ultrasound and microwave irradiation have been increasingly employed to facilitate the synthesis of heterocyclic compounds like pyrroles. These methods are recognized for their potential to reduce reaction times, improve yields, and promote environmentally friendlier "green" chemistry principles. eurekaselect.comsemanticscholar.orgorientjchem.org

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis utilizes high-frequency sound waves to accelerate chemical reactions. orientjchem.org This technique has been successfully applied to the synthesis of various substituted pyrroles. For instance, a two-step protocol for synthesizing highly substituted pyrroles in aqueous media without a catalyst has been described. researchgate.net The first step involves the dimerization of a 1,3-dicarbonyl compound using ceric ammonium (B1175870) nitrate (B79036) under ultrasound to produce a tetracarbonyl derivative. This is followed by a Paal-Knorr reaction with an amine to yield the pyrrole. researchgate.net The use of ultrasound in this process significantly increases the yield and decreases the reaction time in aqueous media. researchgate.net Another example is the ultrasound-assisted synthesis of carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives, which demonstrated significantly higher yields and shorter reaction times compared to conventional methods. semanticscholar.orgorientjchem.org While not directly reporting on this compound, these examples showcase the potential of ultrasound for the efficient synthesis of functionalized heterocyclic systems.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has become a popular method for accelerating reactions, often leading to higher yields and easier work-ups. pensoft.net This technique has been applied to various pyrrole syntheses, including the Paal-Knorr condensation. pensoft.netresearchgate.net For example, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various anilines in water has been facilitated by microwave heating to produce N-substituted pyrroles. pensoft.net Microwave irradiation has also been used in the solvent-free synthesis of novel sulfonylpyrroles. pensoft.net These methods highlight the versatility of microwave assistance in preparing a range of pyrrole derivatives, suggesting its applicability for the synthesis of nitro-substituted pyrrole carbonitriles.

| Assisted Synthesis Technique | General Advantages | Example Application | Reference |

| Ultrasound | Reduced reaction times, increased yields, eco-friendly. | Synthesis of highly substituted pyrroles in aqueous media. | eurekaselect.comresearchgate.net |

| Microwave | Faster reactions, higher yields, easier work-up. | Paal-Knorr condensation for N-substituted pyrroles. | pensoft.netresearchgate.net |

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental to the construction of the pyrrole ring. These strategies involve the formation of the five-membered ring from acyclic precursors through various bond-forming processes.

The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, is a widely used and convenient method for preparing pyrrole heterocycles. researchgate.netnih.govnih.gov This reaction involves the use of tosylmethyl isocyanide (TosMIC) as a three-atom synthon reacting with an electron-deficient alkene. nih.govnih.gov The process is operationally simple, utilizes readily available starting materials, and has a broad substrate scope. dntb.gov.uanih.govnih.gov

The reaction can be used to synthesize pyrroles with various substituents, including those with nitro groups. nih.gov Specifically, alkenes bearing a nitro group can act as the electron-deficient component in the cycloaddition with TosMIC. nih.gov This approach provides a direct route to 3-nitropyrrole (B1211435) derivatives. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the versatility of the Van Leusen reaction suggests its potential for accessing precursors to this compound. The reaction is generally base-catalyzed and can be performed under various conditions, including mechanochemical synthesis. nih.govacs.org

The intramolecular cyclization of N-propargylamines offers another route to substituted pyrroles. One approach involves a one-pot tandem enyne cross-metathesis and cyclization reaction of propargylamines with ethyl vinyl ether, catalyzed by Grubbs' catalyst under microwave irradiation. organic-chemistry.org This method allows for the synthesis of 1,2,3-substituted pyrroles. organic-chemistry.org Another strategy is the base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones, which proceeds under mild, metal-free conditions to afford polysubstituted pyrroles in moderate to good yields. rsc.org Transition-metal-catalyzed ring-closing reactions of N-aryl propargylamines are also a known method for accessing indole (B1671886) backbones, which are structurally related to pyrroles. acs.orgacs.org

Palladium-catalyzed reactions are powerful tools in organic synthesis. Palladium(II)-catalyzed oxidative cyclizations can be employed to construct pyrrole rings. For instance, γ,δ-unsaturated ketone O-pentafluorobenzoyloximes can be cyclized using a catalytic amount of a palladium(0) complex, which generates an alkylideneaminopalladium(II) intermediate, to form various pyrrole derivatives. oup.comacs.org This methodology has been extended to the synthesis of dihydropyrroles from oxime esters and 1,2-disubstituted alkenes. acs.org

Furthermore, palladium-catalyzed C-H bond functionalization under aerobic conditions can be used to alkenylate pyrroles with regioselective control. nih.gov This can be followed by a catalytic aerobic annulation to form diverse pyrrole products. nih.gov Another approach involves the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to synthesize pyrrolo[3,2-g]indoles, demonstrating the utility of palladium catalysis in reactions involving nitro-substituted precursors. nih.gov

| Cyclization Strategy | Key Reagents/Catalysts | Resulting Pyrrole Substitution | Reference |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), base | 3,4-disubstituted or 3-substituted pyrroles | nih.govnih.govmdpi.com |

| Intramolecular Cyclization of N-Propargylamines | Grubbs' catalyst (for enyne metathesis), base | 1,2,3-substituted or polysubstituted pyrroles | organic-chemistry.orgrsc.org |

| Palladium(II)-Catalyzed Oxidative Cyclization | Pd(PPh3)4, Pd(OAc)2 | Variously substituted pyrroles and fused systems | oup.comnih.govnih.gov |

The Cadogan reaction involves the reductive cyclization of nitro compounds, typically using trivalent phosphorus reagents like triethyl phosphite, to form heterocyclic compounds. researchgate.netresearchgate.net This reaction is well-established for the synthesis of indoles and carbazoles from o-nitrostyrenes and 2-nitrobiphenyls, respectively. researchgate.netwikipedia.org The reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. wikipedia.org

While primarily used for indole and carbazole (B46965) synthesis, the principles of the Cadogan reaction, involving the reductive cyclization of a nitro group, are relevant to the synthesis of other nitrogen-containing heterocycles. For instance, it has been used in the synthesis of diindolocarbazoles from N-alkyl-2,7-di(2'-nitrophenyl) carbazole derivatives. acs.org The application of the Cadogan reaction to synthesize pyrroles from 1-nitro-1,3-dienes has also been discussed as a variation of this reductive cyclization. researchgate.net This suggests a potential, though less common, pathway to pyrrole derivatives from suitably substituted nitro-diene precursors.

The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles. organic-chemistry.orgwenxuecity.comrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgwenxuecity.com The reaction is versatile, and a wide range of substituted pyrroles can be synthesized depending on the substituents of the dicarbonyl compound and the amine used. rgmcet.edu.inwikipedia.org

The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.orgwenxuecity.com While the traditional Paal-Knorr synthesis can be limited by harsh conditions like prolonged heating, numerous modifications have been developed to make it more efficient and applicable to sensitive substrates. rgmcet.edu.in These modifications include the use of various catalysts and alternative energy sources like microwave irradiation. pensoft.netrgmcet.edu.in The presence of a nitro group on the amine has been shown to have a positive effect on the reaction rate in some cases. organic-chemistry.org This makes the Paal-Knorr synthesis a viable method for preparing N-nitrophenyl pyrroles and potentially other nitro-substituted pyrrole derivatives, provided the appropriate 1,4-dicarbonyl precursor is available.

Hantzsch Pyrrole Synthesis and Barton-Zard Synthesis Adaptations

The construction of the this compound core can be approached through classical heterocyclic synthesis methods, notably with adaptations of the Hantzsch and Barton-Zard reactions.

The Hantzsch Pyrrole Synthesis traditionally involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.org For the specific synthesis of this compound, this method would require highly specialized and functionalized starting materials that are not standard, making it a less direct route.

The Barton-Zard Pyrrole Synthesis , however, is intrinsically better suited for preparing pyrroles with a nitro substituent. wikipedia.org This reaction creates pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The general mechanism proceeds through a Michael-type addition of the deprotonated α-isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group's precursor, and tautomerization to form the aromatic pyrrole ring. wikipedia.org The synthesis of 5-unsubstituted pyrroles is achieved in high yields by reacting nitroalkenes or their β-acetoxynitro precursors with α-isocyanoacetate esters in the presence of a base. rsc.org This methodology has been adapted for the synthesis of various polypyrroles and other complex heterocyclic systems. wikipedia.orgresearchgate.net

Table 1: Comparison of Hantzsch and Barton-Zard Syntheses for Pyrrole Formation

| Feature | Hantzsch Pyrrole Synthesis | Barton-Zard Pyrrole Synthesis |

|---|---|---|

| Primary Reactants | α-haloketone, β-ketoester, ammonia/primary amine wikipedia.org | Nitroalkene, α-isocyano compound (e.g., isocyanoacetate) pharmaguideline.comwikipedia.org |

| Key Steps | Enamine formation, nucleophilic attack, cyclization, dehydration wikipedia.org | Michael addition, 5-endo-dig cyclization, nitro group elimination, tautomerization wikipedia.org |

| Suitability for Target | Less direct; requires highly functionalized starting materials. | More direct, as it inherently incorporates a nitro-group precursor. wikipedia.orgallaboutchemistry.net |

Derivatization and Functionalization Strategies for this compound Scaffolds

The this compound molecule is a versatile building block, primarily due to the reactivity conferred by its nitro and cyano functional groups. chemimpex.com These electron-withdrawing groups significantly influence the chemical behavior of the pyrrole ring, enabling a wide array of derivatization and functionalization strategies. These strategies include modifying the existing substituents, adding new functional groups to the ring, creating chiral derivatives, and constructing complex fused heterocyclic systems. researchgate.netchemimpex.com

Introduction of Varied Functional Groups

The functionalization of the this compound scaffold can be achieved through reactions targeting the pyrrole ring itself or by chemical transformation of the existing nitro and cyano moieties.

N-Alkylation and N-Arylation : The pyrrole nitrogen can be deprotonated by a base, and the resulting anion can react with alkyl halides or aryl halides to introduce N-substituents. The presence of strong electron-withdrawing groups, such as nitro and cyano, facilitates these N-substitution reactions. pharmaguideline.com

Modification of the Nitro Group : The nitro group is a versatile functional handle. It can be chemically reduced under various conditions to yield the corresponding 5-amino-1H-pyrrole-2-carbonitrile. This amino derivative serves as a crucial intermediate for further functionalization, such as in the formation of amides, sulfonamides, or as a nucleophile in cyclization reactions.

Modification of the Nitrile Group : The cyano group can undergo hydrolysis to form a carboxylic acid (5-nitro-1H-pyrrole-2-carboxylic acid) or an amide. nih.gov These derivatives open up further synthetic possibilities, including esterification and coupling reactions.

Ring Reactions : While the electron-withdrawing nature of the nitro and cyano groups deactivates the pyrrole ring towards typical electrophilic substitution, they activate it for nucleophilic aromatic substitution, although examples for this specific scaffold are highly dependent on the reaction conditions.

Table 2: Examples of Functionalization Reactions

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl |

| Nitro Reduction | Reducing agent (e.g., SnCl₂, H₂/Pd) | Amino (-NH₂) |

| Nitrile Hydrolysis | Acid or Base (e.g., H₃O⁺, OH⁻) | Carboxylic Acid (-COOH) |

| Acylation (on N) | Acetic Anhydride | N-Acetyl |

Synthesis of Fused Heterocyclic Systems Containing this compound Moieties

The functional groups on the this compound ring serve as strategic handles for the construction of fused heterocyclic systems. By transforming the nitro and nitrile groups into reactive intermediates, annulation reactions can be performed to build adjacent rings.

For instance, the reduction of the nitro group to an amine and hydrolysis of the nitrile to a carboxylic acid would generate a 5-amino-1H-pyrrole-2-carboxylic acid. This bifunctional intermediate is primed for condensation reactions with appropriate partners to form fused systems like pyrrolo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Literature provides examples of substituted pyrroles being used to generate a variety of fused scaffolds. N-arylpyrrole-3-carbaldehydes have been used as precursors for pyrroloquinolines and pyrrolo-phenanthridines through intramolecular cyclization reactions. rsc.org Furthermore, abnormal Barton-Zard reactions have been shown to produce fused systems such as the pyrrolo[2,3-b]indole (B14758588) ring. researchgate.net These strategies highlight the potential of using functionalized pyrroles like this compound as key building blocks for more complex, polycyclic heterocyclic architectures.

Table 3: Examples of Fused Heterocyclic Systems from Pyrrole Precursors

| Fused System | Pyrrole Precursor Type | Key Reaction |

|---|---|---|

| Pyrrolo[2,3-b]indole | 3-Nitro-N-(phenylsulfonyl)indole | Abnormal Barton-Zard Reaction researchgate.net |

| Pyrroloquinoline | N-arylpyrrole-carbaldehyde | Intramolecular Cyclization rsc.org |

| Pyrrolo-phenanthridine | N-arylpyrrole-carbaldehyde | Intramolecular C-C Bond Formation rsc.org |

| Pyrrolo-oxadiazole | Pyrrole-carbaldehyde derivative | Condensation followed by Oxidative Cyclization rsc.org |

Reactivity and Reaction Mechanisms of 5 Nitro 1h Pyrrole 2 Carbonitrile

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with a high degree of reactivity. onlineorganicchemistrytutor.comvaia.com Electrophiles generally attack the C2 or C5 positions due to the superior stability of the resulting cationic intermediate, which can be effectively stabilized by the nitrogen lone pair through resonance. onlineorganicchemistrytutor.comyoutube.com

However, the presence of the strongly electron-withdrawing nitro (-NO2) and cyano (-CN) groups on the 5-Nitro-1H-pyrrole-2-carbonitrile ring significantly deactivates the system towards electrophilic attack. These groups reduce the electron density of the pyrrole ring, making reactions with electrophiles less favorable than in unsubstituted pyrrole. youtube.com Any electrophilic substitution, if it were to occur, would be directed to the remaining available positions (C3 and C4), but the deactivation is generally profound, making such reactions challenging.

Nucleophilic Substitution Reactions Involving the Cyano and Nitro Groups

The electron-deficient nature of the pyrrole ring in this compound, caused by the nitro and cyano substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). chemimpex.comyoutube.com In these reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.

Both the nitro and cyano groups can potentially act as leaving groups, but the nitro group is generally a better leaving group in SNAr reactions. The presence of the second electron-withdrawing group (the cyano group) further activates the ring for this type of transformation. For instance, reactions with various nucleophiles can lead to the displacement of the nitro group. youtube.com

| Nucleophile | Reaction Conditions | Product | Reference |

| Arylamines | Aqueous solution, Cu(I) salts | 4-Arylamino-nitropyrazolecarboxylic acids (by analogy) | osti.gov |

| Phenylthiolate (PhS-) | Not specified | 5-(Phenylthio)-1H-pyrrole-2-carbonitrile (predicted) | youtube.com |

This table is illustrative and based on general principles of SNAr on nitro-activated heterocycles. Specific experimental data for this compound was not available in the search results.

Cycloaddition Reactions and Their Scope

Pyrrole and its derivatives can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where they can act as the diene component. wikipedia.org The feasibility of these reactions is heavily influenced by the electronic nature of the pyrrole ring. The presence of electron-withdrawing groups, such as the nitro and cyano groups in this compound, can enhance the dienophilic character of the pyrrole but diminishes its reactivity as a diene. wikipedia.org

Conversely, these electron-withdrawing substituents make the double bonds within the pyrrole ring more electron-deficient, potentially allowing it to act as a dienophile in inverse-electron-demand Diels-Alder reactions. The compound's ability to undergo various cycloadditions contributes to its utility in synthetic chemistry for creating more complex molecules. chemimpex.com

Mechanistic Investigations of Key Transformations

Proposed Reaction Intermediates

Mechanistic studies of reactions involving pyrrole derivatives often point to the formation of specific intermediates. In the context of nucleophilic aromatic substitution on this compound, the reaction is proposed to proceed through a Meisenheimer complex. youtube.com This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the electron-deficient pyrrole ring. The negative charge is delocalized over the ring and, importantly, onto the electron-withdrawing nitro group, which stabilizes the intermediate. youtube.com

In transformations involving the reduction of the nitro group, a nitrene intermediate is often proposed, which can then lead to various cyclization or rearrangement products. mdpi.com For instance, the Cadogan reaction, which involves the reduction of a nitro group, is believed to proceed through such a nitrene species. mdpi.com

Role of Catalysts and Reaction Conditions in Mechanistic Pathways

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving substituted pyrroles. For instance, in the synthesis of pyrroles from nitroarenes, a heterogeneous cobalt catalyst has been shown to be effective for the initial hydrogenation of the nitro group. nih.govresearchgate.net This step is crucial in cascade reactions where the subsequent condensation leads to the final pyrrole product. nih.gov The catalyst's reusability is a significant advantage in these processes. nih.gov

The choice of reagent and temperature is also critical. For example, the nitration of pyrrole itself requires mild conditions, such as nitric acid in acetic anhydride (B1165640) at low temperatures, to avoid degradation of the ring. youtube.com For nucleophilic substitution reactions on activated heterocycles, the presence of a catalyst like a copper(I) salt can be necessary to facilitate the displacement of a halide or nitro group by a nucleophile. osti.gov The solvent can also influence the reaction pathway, with more solvating solvents potentially favoring certain reaction products. wikipedia.org

Stability and Transformation under Various Conditions

This compound is noted for its stability under a range of conditions, which makes it a useful building block in multi-step syntheses. chemimpex.com However, like many nitroaromatic compounds, it can undergo transformations under specific conditions.

Under reducing conditions, the nitro group is susceptible to reduction to an amino group. This transformation can be achieved using various reducing agents, including catalytic hydrogenation. nih.gov This resulting aminopyrrole can then be used in further synthetic elaborations.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, leading to the formation of 5-nitro-1H-pyrrole-2-carboxylic acid. nih.gov This transformation provides another avenue for functional group manipulation.

Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Nitro-1H-pyrrole-2-carbonitrile, both ¹H and ¹³C NMR provide definitive evidence for its structural assignment.

In ¹H NMR spectroscopy, the pyrrole (B145914) ring protons exhibit characteristic chemical shifts that are heavily influenced by the strong electron-withdrawing nature of the nitro (NO₂) and cyano (C≡N) groups. The parent pyrrole molecule shows signals for its α-protons (at C2/C5) around 6.7 ppm and β-protons (at C3/C4) around 6.1 ppm. researchgate.netchemicalbook.com In this compound, only two protons are attached to the pyrrole ring at positions 3 and 4. The powerful deshielding effect of the adjacent nitro and cyano groups causes their signals to shift significantly downfield. The proton at C4, being adjacent to the nitro group at C5, and the proton at C3, adjacent to the cyano group at C2, would appear as doublets due to coupling with each other. The N-H proton of the pyrrole ring typically appears as a broad singlet at a very downfield region (often >10 ppm), with its exact position being solvent-dependent. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The carbon atoms of the pyrrole ring are also deshielded by the substituents. The carbons directly attached to the electron-withdrawing groups (C2 and C5) are expected to resonate at lower fields compared to the unsubstituted pyrrole carbons (Cα at ~118 ppm, Cβ at ~108 ppm). rsc.orgspectrabase.com The carbon of the cyano group would appear in the characteristic region for nitriles, typically between 115-125 ppm.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on substituent effects on the pyrrole ring. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-H | >10.0 | Broad Singlet |

| ¹H | C3-H | 7.0 - 7.5 | Doublet |

| ¹H | C4-H | 7.8 - 8.3 | Doublet |

| ¹³C | C2 | ~110 | - |

| ¹³C | C3 | ~120 | - |

| ¹³C | C4 | ~125 | - |

| ¹³C | C5 | ~145 | - |

| ¹³C | C≡N | ~115 | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. uobasrah.edu.iq The spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional moieties.

The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. sigmaaldrich.com The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The N-H stretching vibration of the pyrrole ring is observed as a broad band in the region of 3200-3500 cm⁻¹, indicating its involvement in hydrogen bonding in the solid state or in concentrated solutions. researchgate.net The C-H stretching of the aromatic pyrrole ring appears around 3100 cm⁻¹, while C=C and C-N stretching vibrations within the ring contribute to the fingerprint region below 1600 cm⁻¹. libretexts.org

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretch | 3200 - 3500 |

| C-H (Aromatic) | Stretch | ~3100 |

| C≡N (Nitrile) | Stretch | 2220 - 2260 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. nih.gov For this compound, with a molecular formula of C₅H₃N₃O₂, the calculated monoisotopic mass is approximately 137.02 g/mol . chemimpex.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 137. The fragmentation pathways are influenced by the substituents on the pyrrole ring. nih.gov Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), leading to a significant fragment ion at m/z 91. Other potential fragmentations could involve the loss of nitric oxide (NO, 30 Da) to give a peak at m/z 107, or the expulsion of hydrogen cyanide (HCN, 27 Da) from the ring, a characteristic fragmentation for nitrile-containing heterocycles.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 137 | [M]⁺ (Molecular Ion) | - |

| 107 | [M - NO]⁺ | -NO (30 Da) |

| 91 | [M - NO₂]⁺ | -NO₂ (46 Da) |

| 110 | [M - HCN]⁺ | -HCN (27 Da) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If single crystals of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

The analysis would likely confirm the planarity of the five-membered pyrrole ring. It would also reveal the orientation of the nitro and cyano substituents relative to the ring. For instance, the nitro group might be slightly twisted out of the plane of the pyrrole ring. mdpi.com Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrole N-H group and the oxygen atoms of the nitro group, or π-π stacking interactions between adjacent pyrrole rings. These interactions are fundamental to understanding the solid-state properties of the compound. While no public crystal structure for this specific compound was found in the searched literature, its analysis would be invaluable for a complete structural characterization.

Advanced Spectroscopic Techniques in Elucidating Molecular Structure of Pyrrole Derivatives

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper structural insights into pyrrole derivatives like this compound. Two-dimensional (2D) NMR techniques are particularly powerful. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show a correlation between the protons on C3 and C4, confirming their adjacent relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both C3-H3 and C4-H4 pairs.

These advanced methods, while more complex, remove ambiguity in spectral interpretation and are essential for the rigorous structural elucidation of novel or complex pyrrole derivatives. chemimpex.com

Computational Chemistry and Theoretical Studies on 5 Nitro 1h Pyrrole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals, which are crucial for understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). japtronline.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. japtronline.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally corresponds to higher reactivity. indofinechemical.com

For 5-Nitro-1H-pyrrole-2-carbonitrile, the pyrrole (B145914) ring is substituted with two strong electron-withdrawing groups: a nitro group (-NO2) and a cyano group (-CN). These substituents are expected to significantly lower the energy levels of both the HOMO and LUMO compared to the parent pyrrole molecule. This reduction in orbital energies, particularly the LUMO, enhances the electrophilic character of the molecule, making it more susceptible to nucleophilic attack. While specific DFT calculation values for this compound are not detailed in publicly available literature, the principles of FMO theory predict that its electronic profile is primed for certain types of chemical transformations vital for its role as a synthetic intermediate. chemimpex.com

Conformational analysis is used to determine the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the core pyrrole ring is largely planar. Therefore, conformational analysis would primarily focus on the rotation of the nitro group around the C-N bond. By calculating the energy at different dihedral angles, a potential energy surface can be generated. This energy landscape reveals the most stable (lowest energy) conformation and the energy required to transition between different rotational states. Understanding the preferred conformation is essential for predicting how the molecule will interact and fit within the active site of a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to the active site of a target macromolecule, typically a protein. vlifesciences.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-target interaction. nih.gov

Given that pyrrole derivatives are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, this compound could be docked against various relevant protein targets. chemimpex.comvlifesciences.com Based on studies of analogous compounds, potential targets could include:

Enoyl-Acyl Carrier Protein (ACP) Reductase: A key enzyme in bacterial fatty acid synthesis, making it a target for novel antibacterial agents. vlifesciences.com

Tyrosine Kinases (e.g., EGFR): These enzymes are often implicated in cancer cell proliferation, and their inhibition is a major strategy in oncology. nih.gov

Cyclooxygenase (COX) Enzymes: Pyrrole-containing structures have been studied as inhibitors of COX-1 and COX-2, which are involved in inflammation. researchgate.net

Human Epidermal Growth Factor Receptor 2 (HER2): A well-established target in the treatment of certain types of breast cancer. bioinformation.net

A typical docking study would place this compound into the binding pocket of a target protein and calculate a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In Silico Predictions for Biological Activity and Pharmacokinetic Properties

In silico tools are widely used to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), as well as its general drug-likeness. japtronline.comresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. japtronline.com

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. sigmaaldrich.com The rule states that a compound is more likely to have good oral bioavailability if it satisfies the following criteria:

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound that violates no more than one of these rules is predicted to have a reasonable chance of being orally bioavailable. sigmaaldrich.com For this compound, the parameters are assessed as follows:

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 137.1 g/mol chemimpex.com | < 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | ~1.26 (estimated) chemsrc.com | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2 from nitro O, 1 from nitrile N) | ≤ 10 | Yes |

With zero violations, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally administered drugs.

Beyond Lipinski's rule, more detailed ADME profiles can be predicted using computational models like those available on the SwissADME and pkCSM web servers. researchgate.netmdpi.com These tools predict a range of pharmacokinetic parameters. While specific experimental data for this compound is limited, a predictive profile can be constructed based on its structure and by analogy to similar heterocyclic compounds. researchgate.netmdpi.com

| ADME Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | No | The compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Skin Permeability (Log Kp) | Low (e.g., < -5.5 cm/s) japtronline.com | Poor absorption through the skin, suggesting low risk from dermal contact and unsuitability for transdermal delivery. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | The compound is less likely to be affected by this major efflux pump, potentially leading to better bioavailability. |

| Cytochrome P450 (CYP) Inhibition | Predicted to be an inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Potential for drug-drug interactions, as it may interfere with the metabolism of other drugs. |

These in silico predictions suggest that this compound has a favorable absorption profile but may present challenges related to metabolic drug-drug interactions, warranting further experimental investigation.

Quantum Chemical Modeling of Reaction Mechanisms

Computational studies on similar molecules often focus on elucidating reaction pathways, determining transition state geometries, and calculating activation energies to predict the feasibility and selectivity of chemical transformations. For instance, DFT calculations have been successfully employed to study the response of polypyrrole to nitrate (B79036) ions, revealing insights into its sensing capabilities in both gas and aqueous phases nih.gov. Such studies calculate interaction energies and analyze frontier molecular orbitals (FMO) to understand the nature of the interaction between the pyrrole system and other chemical species nih.gov.

In the context of substituted pyrroles, computational approaches have been used to understand their suitability as components in biosensors. These studies involve calculating molecular properties such as the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which influences the electronic properties and reactivity of the polymers ui.edu.ng. The presence of substituents, such as a nitro group or a nitrile group, is known to significantly alter the electronic distribution and, consequently, the reactivity of the pyrrole ring ui.edu.ng.

Furthermore, theoretical investigations into the reactivity of vinylpyrrole derivatives have utilized electrostatic potential and average local ionization energy as descriptors for chemical reactivity asianpubs.org. These calculations help in identifying the most probable sites for electrophilic or nucleophilic attack, thereby predicting the outcome of reactions with various dienophiles asianpubs.org.

For nitro-containing aromatic compounds, DFT studies have been instrumental in understanding their stability and reactivity. For example, computational analyses of nitro derivatives of pyridine (B92270) have involved the calculation of heats of formation and nucleus-independent chemical shift (NICS) values to assess their aromatic stability researchgate.net. Similar methodologies could be applied to this compound to understand the influence of the nitro and cyano groups on the aromaticity and stability of the pyrrole ring.

While direct computational data on the reaction mechanisms of this compound is absent, the established use of quantum chemical modeling for related compounds underscores the potential of these methods. Future computational studies on this compound would likely involve DFT calculations to explore various potential reactions, such as nucleophilic aromatic substitution, cycloaddition reactions, or reductions of the nitro group. Such studies would provide invaluable atomic-level insights into the reaction pathways and the factors governing the reactivity of this versatile synthetic intermediate.

Applications of 5 Nitro 1h Pyrrole 2 Carbonitrile in Chemical and Biological Sciences

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical development, 5-Nitro-1H-pyrrole-2-carbonitrile is recognized as a fundamental component in the synthesis of diverse pharmaceuticals. chemimpex.com The unique structure of the pyrrole (B145914) ring allows for extensive functionalization, making it and its derivatives valuable subjects of study in medicinal chemistry for treating a range of conditions, including inflammation, cancer, and microbial infections. chemimpex.comjmpas.comnih.gov

The pyrrole framework is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. proquest.comnih.gov These drugs function as nonselective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation. proquest.comjmpas.com Research has expanded to include derivatives of this compound as promising scaffolds for new anti-inflammatory agents. chemimpex.comjmpas.com

A study focused on a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, which were screened for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. jmpas.com Several of these compounds demonstrated significant inhibition of edema, with one derivative, compound 1e , showing potency comparable to the standard drug etoricoxib. jmpas.com The findings highlight the potential of this class of compounds in developing new anti-inflammatory therapies. jmpas.com

Further research into pyrrole analogs has revealed mechanisms involving the modulation of pro-inflammatory cytokines through signaling pathways like MAPK p38 and NF-κB. nih.gov Some derivatives have also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov

Table 1: Anti-inflammatory Activity of Pyrrole-3-Carbonitrile Derivatives

Based on the carrageenan-induced rat paw edema model.

| Compound | Inhibition of Paw Edema at 3h (%) | Inhibition of Paw Edema at 5h (%) | Reference |

|---|---|---|---|

| 1e | Potent Activity | 77.07 | jmpas.com |

| Etoricoxib (Standard) | Potent Activity | 85.53 | jmpas.com |

This compound is a key intermediate in the synthesis of novel anticancer agents. chemimpex.com The pyrrole structure is integral to many compounds investigated for their cytotoxic and antitumor properties. arabjchem.orgnih.govnih.gov Derivatives have been shown to induce apoptosis (programmed cell death) in malignant cells and exhibit antiproliferative effects across a range of cancer cell lines. nih.govnih.gov

In one study, new indolylpyrrole derivatives were synthesized and evaluated for their cytotoxic activity. arabjchem.org Compounds 5a and 5i demonstrated stronger cytotoxicity against human ovarian carcinoma (SKOV3) cells than the standard chemotherapy drug doxorubicin. arabjchem.org Specifically, compound 5a had an IC₅₀ of 1.20 µg/ml, and 5i had an IC₅₀ of 1.90 µg/ml, compared to doxorubicin's IC₅₀ of 2.20 µg/ml. arabjchem.org Additionally, compounds 5c , 5h , and 5j showed notable activity against prostate cancer cells (PC-3). arabjchem.org

Another investigation into novel pyrrole hydrazones found that compound 1C was the most selective against human melanoma cells (SH-4), with an IC₅₀ value of 44.63 µM. nih.gov The mechanism of action was linked to its ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov The search for new pyrrole-based therapeutics also includes targeting specific enzymes and pathways involved in cancer progression, such as protein kinases. nih.govnih.gov

Table 2: Cytotoxic Activity of Pyrrole Derivatives Against Human Cancer Cell Lines

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| 5a | Ovarian (SKOV3) | 1.20 ± 0.04 | arabjchem.org |

| 5i | Ovarian (SKOV3) | 1.90 ± 0.50 | arabjchem.org |

| Doxorubicin (Standard) | Ovarian (SKOV3) | 2.20 ± 0.02 | arabjchem.org |

| 5c | Prostate (PC-3) | 3.30 ± 0.20 | arabjchem.org |

| 5h | Prostate (PC-3) | 3.60 ± 0.10 | arabjchem.org |

| 5j | Prostate (PC-3) | 3.60 ± 0.90 | arabjchem.org |

| 1C (Hydrazone) | Melanoma (SH-4) | 44.63 µM | nih.gov |

Pyrrole and its fused derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. nih.gov They are known to effectively interact with biomolecules in living systems, leading to the inhibition of pathogenic growth. nih.gov Research has demonstrated that derivatives of the pyrrole nucleus exhibit potent antibacterial and antifungal capabilities. nih.govrsc.org

A series of synthesized pyrrole derivatives showed significant inhibitory effects against various human pathogens. nih.gov The study highlighted that certain compounds were particularly effective against Gram-positive bacteria, while others showed strong action against Gram-negative bacteria. nih.gov Notably, strong antifungal activity was observed against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov

In another study, novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates were synthesized and evaluated. rsc.org Several of these compounds displayed high activity against bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 15.12 to 15.62 μg/mL. rsc.org Furthermore, some compounds exhibited promising antifungal activity against three Candida strains. rsc.org The investigation into 2-Amino-4,5-Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile derivatives has also revealed potent antimycobacterial activity, with some compounds showing MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrrole Derivatives

MIC values represent the minimum concentration required to inhibit microbial growth.

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole-linked benzopyrimidines | Various Bacteria | 15.12 - 15.62 µg/mL | rsc.org |

| Pyrrole-linked benzopyrimidines | Various Candida strains | 62.5 - 125 µg/mL | rsc.org |

| Pyrrole-3-Carbonitriles | Mycobacterium tuberculosis H37Rv | 12.5 - 100 µg/mL | researchgate.net |

| Substituted Pyrroles (Compound 5c) | Gram-negative bacteria | High Efficacy | nih.gov |

| Substituted Pyrroles (Compounds 2a, 3c, 4d) | Gram-positive bacteria & C. albicans | High Efficacy | nih.gov |

The pyrrole scaffold is recognized for its potential in developing antiviral agents. jmpas.comnih.govnih.gov The structural diversity achievable with pyrrole derivatives allows for the exploration of compounds that can interfere with various stages of the viral life cycle. While specific studies focusing directly on this compound as an antiviral are limited, the broader class of pyrrole-containing compounds has shown promise in this area. nih.govnih.gov General reviews of pyrrole's therapeutic potential frequently cite antiviral activity as one of its key biological properties. jmpas.comnih.govnih.gov This suggests that derivatives originating from precursors like this compound are viable candidates for future antiviral drug discovery programs.

The inhibition of specific enzymes is a key strategy in modern drug discovery, and pyrrole derivatives have been identified as potent inhibitors of several crucial enzymatic targets. nih.govnih.govnih.gov This activity is central to their therapeutic effects in various diseases, including cancer and inflammatory conditions. proquest.comnih.gov

Kinase Inhibition: Several pyrrole-based compounds act as protein kinase inhibitors. nih.govnih.gov For example, derivatives have been synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are pivotal in cancer cell growth and angiogenesis. nih.govcancertreatmentjournal.com Pyrrole derivatives such as Ulixertinib (an ERK1/2 inhibitor) and Semaxanib (a VEGF pathway inhibitor) are examples of this class of therapeutic agents. nih.gov

Cyclooxygenase (COX) Inhibition: As mentioned previously, some anti-inflammatory pyrrole drugs, like tolmetin, function by inhibiting COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis. proquest.comnih.gov

Histone Deacetylase (HDAC) Inhibition: A class of synthetic compounds known as Aroyl-pyrrolyl-hydroxy-amides (APHAs) have been identified as histone deacetylase (HDAC) inhibitors. nih.gov By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. nih.gov Docking studies have shown that modifications to the pyrrole structure can influence selectivity towards different classes of HDAC enzymes. nih.gov

DNA Gyrase Inhibition: In the context of antimicrobial action, pyrrolamides have been developed to target DNA gyrase, an essential bacterial enzyme. nih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov

Beyond single-enzyme inhibition, derivatives of this compound are instrumental in developing molecules that modulate complex biological pathways and interact with specific cellular receptors. chemimpex.comnih.gov This modulatory capability is fundamental to their potential therapeutic applications.

Research has shown that certain pyrrole derivatives can bind to and form stable complexes with receptors like EGFR and VEGFR, acting as competitive inhibitors. nih.gov This action disrupts the signaling pathways that these receptors control, which are often overactive in cancers, thereby inhibiting tumor growth and proliferation. nih.gov

In the context of inflammation, pyrrole analogs have been found to modulate pro-inflammatory cytokine production by interfering with key signaling pathways such as MAPK p38 and NF-κB. nih.gov Furthermore, some pyrrole derivatives have been investigated for their ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in cellular adaptation to low oxygen, which is often exploited by cancer cells. nih.gov The ability to create novel drug candidates that target specific biological pathways is a significant application of this compound in medicinal chemistry. chemimpex.com

Pyrrole Carbonitriles as Key Intermediates in Pharmaceutical Synthesis

The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds and pharmaceuticals. researchgate.netnih.gov Specifically, pyrrole carbonitriles, such as this compound, serve as versatile and highly valuable intermediates in the synthesis of more complex molecules for medicinal chemistry. chemimpex.comgoogle.com Their utility stems from the reactivity conferred by the nitrile and nitro groups, which allow for a variety of chemical transformations. chemimpex.com

The pyrrole nucleus is a common feature in many natural products with demonstrated biological activity, inspiring the design of new therapeutic agents. researchgate.net The development of novel synthetic methods to create diverse pyrrole derivatives is a significant focus in medicinal chemistry. For instance, multicomponent reactions provide an efficient pathway to a wide range of pyrrole derivatives, which are crucial for building libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

The versatility of pyrrole carbonitriles as synthetic intermediates is highlighted by their use in the creation of fused heterocyclic systems and bipyrroles. nih.gov These complex structures are often sought after in drug discovery programs for their potential to interact with biological targets in unique ways. The ability to readily functionalize the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties, which is essential for optimizing its pharmacokinetic and pharmacodynamic profile. nih.gov

Furthermore, pyrrole-2-carbonitrile (B156044) itself is a reagent used in the preparation of new classes of triple re-uptake inhibitors, demonstrating the direct applicability of this scaffold in pharmaceutical research. chemicalbook.com The synthesis of various 2-aryl-pyrrole derivatives, which have shown excellent insecticidal and acaricidal activities, further underscores the importance of the pyrrole carbonitrile core in developing biologically active agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For pyrrole carbonitrile derivatives, SAR studies are instrumental in optimizing their therapeutic potential. researchgate.net By systematically modifying the substituents on the pyrrole ring and observing the corresponding changes in biological effect, researchers can identify key structural features required for potent and selective activity. nih.gov

A notable example of SAR studies on pyrrole carbonitriles involves a series of 1H-pyrrole-3-carbonitrile derivatives investigated as potential STING (stimulator of interferon genes) agonists. nih.govacs.org In this research, various substituents were introduced onto an aniline (B41778) ring system attached to the pyrrole core. The study found that specific substitutions led to compounds with activities comparable to known STING agonists. nih.govacs.org These findings highlight how modifications to the peripheral structures of the pyrrole carbonitrile scaffold can significantly impact biological function. nih.govacs.org

In another study, SAR analysis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency against metallo-β-lactamases. nih.gov Further modifications, such as the coupling of acyl chlorides and anhydrides, led to the discovery of even more potent inhibitors. nih.gov This demonstrates the iterative nature of SAR, where initial findings guide subsequent structural modifications to enhance a desired biological effect.

The development of new pyrrole derivatives as antitubercular agents has also heavily relied on SAR and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis. researchgate.net These computational methods help to predict the activity of novel compounds and guide the design of more effective drugs. researchgate.net For instance, the presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for antifungal activity against C. albicans in a series of pyrrole derivatives. jmcs.org.mxresearchgate.net

Agrochemical Research and Development

The pyrrole scaffold, and specifically this compound, is a significant area of research in the agrochemical industry. chemimpex.com These compounds are explored for their potential to enhance the effectiveness of existing pesticides and herbicides, as well as for the development of entirely new active ingredients. chemimpex.com The unique chemical properties of the pyrrole ring contribute to the discovery of novel modes of action, which is crucial in combating the development of resistance in pests and weeds.

Efficacy Enhancement in Pesticides and Herbicides

This compound and its derivatives are utilized in the formulation of agrochemicals to improve the efficacy of pesticides and herbicides. chemimpex.com The introduction of a pyrrole moiety can lead to enhanced biological activity, better stability, or improved uptake by the target organism. This can result in lower application rates, reducing the environmental impact and cost of crop protection.

The development of new pesticides often involves the synthesis and screening of large libraries of compounds. Pyrrole derivatives are frequently included in these screening programs due to their established biological activity. The goal is to identify compounds that can either act as standalone pesticides or be used in combination with existing products to create a synergistic effect, thereby broadening the spectrum of control and delaying the onset of resistance.

Development of Novel Insecticidal Agents

The search for new insecticides with novel modes of action is a continuous effort in agrochemical research. Pyrrole carbonitrile derivatives have emerged as a promising class of compounds in this area. acs.org For example, research has been conducted on the synthesis of various pyrrole derivatives and their toxicological effects against pests like the cotton leafworm, Spodoptera littoralis. acs.orgresearchgate.netnih.gov